(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Acetylthiomethyl)cyclopropaneacetonitrile can be synthesized from 1-(hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid . The reaction involves the acetylation of the thiol group, resulting in the formation of the desired compound. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1-(acetylthiomethyl)cyclopropaneacetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in medicinal chemistry, particularly in the development of drugs for treating conditions such as asthma and allergic rhinitis.
Mechanism of Action
The mechanism of action of 1-(acetylthiomethyl)cyclopropaneacetonitrile involves its role as a reagent in the synthesis of LTD4 antagonists. LTD4 antagonists work by blocking the action of leukotriene D4 (LTD4), a molecule involved in inflammatory responses. By inhibiting LTD4, these antagonists help reduce inflammation and bronchoconstriction, making them effective in treating asthma and allergic conditions.
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxymethyl)cyclopropaneacetonitrile: A precursor in the synthesis of 1-(acetylthiomethyl)cyclopropaneacetonitrile.
Methyl 1-(mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic pathways.
Uniqueness
1-(Acetylthiomethyl)cyclopropaneacetonitrile is unique due to its specific role in synthesizing LTD4 antagonists. Its acetylthiomethyl group provides distinct reactivity, making it a valuable intermediate in medicinal chemistry.
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15+,16-,18-,19-,20+,21-/m1/s1 |
InChI Key |
LUDPEOWAWHAHEP-UXPQZDGHSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@H]1CC[C@@]2(C#C)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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